ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate is an organic compound with a complex structure that includes aromatic rings, nitro groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate typically involves multiple steps:
Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the corresponding amide.
Coupling reaction: The intermediate amide is then coupled with 4-nitrobenzaldehyde under basic conditions to form the enone intermediate.
Esterification: The final step involves the esterification of the enone intermediate with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the carboxylic acid derivative.
Substitution: Formation of various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and functional groups.
Material Science: Use in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler compound with similar ester functionality but lacking the complex aromatic and nitro groups.
2-Chlorobenzamide: Shares the chlorobenzoyl moiety but lacks the ester and nitro functionalities.
4-Nitrobenzaldehyde: Contains the nitro group and aromatic ring but lacks the ester and amide functionalities.
Uniqueness
Ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6/c1-2-35-25(32)17-9-11-18(12-10-17)27-24(31)22(15-16-7-13-19(14-8-16)29(33)34)28-23(30)20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,27,31)(H,28,30)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOOWAUZGQIXPW-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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